AMPK activator 9

AMPK isoform selectivity α2β1γ1 heterotrimer allosteric activation

AMPK activator 9 (also designated ZM-6; CAS 1858204-23-5) is a synthetic small-molecule direct activator of AMP-activated protein kinase (AMPK) with reported selectivity for the α2β1γ1 heterotrimeric isoform complex. The compound exhibits an EC50 of 1.1 µM in recombinant AMPK α2β1γ1 activation assays and is primarily positioned as a research tool for investigating AMPK signaling in type 2 diabetes and metabolic disorder models.

Molecular Formula C31H28F4N4O4
Molecular Weight 596.6 g/mol
Cat. No. B12396813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMPK activator 9
Molecular FormulaC31H28F4N4O4
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESCN(CC1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)CN3CCC4=NN(C(=O)C4=C3)C5=CC(=C(C=C5)F)C(F)(F)F
InChIInChI=1S/C31H28F4N4O4/c1-37(16-20-6-11-27(42-2)28(14-20)43-3)29(40)21-7-4-19(5-8-21)17-38-13-12-26-23(18-38)30(41)39(36-26)22-9-10-25(32)24(15-22)31(33,34)35/h4-11,14-15,18H,12-13,16-17H2,1-3H3
InChIKeyFAVGDHOXCZUMFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AMPK Activator 9 (ZM-6): α2β1γ1-Selective Small-Molecule AMPK Activator for Metabolic Research


AMPK activator 9 (also designated ZM-6; CAS 1858204-23-5) is a synthetic small-molecule direct activator of AMP-activated protein kinase (AMPK) with reported selectivity for the α2β1γ1 heterotrimeric isoform complex . The compound exhibits an EC50 of 1.1 µM in recombinant AMPK α2β1γ1 activation assays and is primarily positioned as a research tool for investigating AMPK signaling in type 2 diabetes and metabolic disorder models [1]. Its molecular formula is C31H28F4N4O4 with a molecular weight of 596.57 g/mol .

Why AMPK Activator 9 Cannot Be Casually Substituted with Other AMPK Activators in Experimental Protocols


AMPK exists as a family of 12 distinct heterotrimeric complexes formed by different combinations of α (α1/α2), β (β1/β2), and γ (γ1/γ2/γ3) subunits, each exhibiting tissue-specific expression patterns and divergent pharmacological responses to activators [1]. Small-molecule AMPK activators display pronounced isoform selectivity profiles: β1-containing complexes show greater sensitivity to allosteric activators like A-769662 and SC4 than β2-containing isoforms [2], while α-subunit composition further modulates activation potency [3]. Consequently, two AMPK activators with similar nominal EC50 values may target entirely different tissue-relevant AMPK pools, leading to divergent downstream metabolic outcomes and non-interchangeable experimental results.

AMPK Activator 9 (ZM-6): Quantitative Comparative Evidence for Isoform-Specific Procurement Decisions


AMPK Activator 9 Exhibits α2β1γ1 Isoform Selectivity Distinct from Broad-Spectrum and β1-Preferring Activators

AMPK activator 9 (ZM-6) is reported as a potent activator specifically of the AMPK α2β1γ1 isoform complex with an EC50 of 1.1 µM . This isoform selectivity profile contrasts with several widely used AMPK activators: PF-06409577 demonstrates selectivity for β1-containing isoforms over β2-containing isoforms (EC50 2.18–7.03 nM for β1-containing versus ≥10 µM for β2-containing complexes) ; A-769662 also shows β1-subunit preference with EC50 of 0.8 µM for purified rat liver AMPK ; ZLN024 hydrochloride activates multiple isoform combinations (α1β1γ1 EC50 = 0.42 µM, α2β1γ1 EC50 = 0.95 µM, α1β2γ1 EC50 = 1.1 µM, α2β2γ1 EC50 = 0.13 µM) ; and MK-3903 exhibits potent activation across 10 of 12 pAMPK complexes with EC50 range 8–40 nM . Direct comparative isoform selectivity data for AMPK activator 9 against these specific compounds are not available in public literature; the differentiation presented here is based on reported target isoform specificity from vendor technical documentation .

AMPK isoform selectivity α2β1γ1 heterotrimer allosteric activation metabolic research

AMPK Activator 9 Offers Micromolar Potency Distinct from Nanomolar β1-Selective Clinical Candidates

AMPK activator 9 (ZM-6) exhibits an EC50 of 1.1 µM for AMPK α2β1γ1 activation , placing it in the micromolar potency range. This contrasts with high-potency nanomolar AMPK activators such as PF-06409577 (Kd = 9 nM for α1β1γ1; EC50 2.18–7.03 nM for β1-containing isoforms) , MK-3903 (EC50 = 8 nM for α1β1γ1) [1], and PF-06685249 (EC50 = 12 nM for recombinant AMPK α1β1γ1) [2]. The potency differential between AMPK activator 9 (1.1 µM) and PF-06409577 (∼7 nM) is approximately 157-fold; the differential with MK-3903 (8 nM) is approximately 138-fold. While no head-to-head comparative studies have been published, this potency distinction may inform experimental design decisions regarding concentration ranges and target engagement thresholds.

AMPK activation potency EC50 comparison tool compound selection dose-response

AMPK Activator 9 Structural Class Differentiation from AMP-Mimetic Prodrugs Enables Direct Allosteric Activation

AMPK activator 9 (ZM-6) is reported as a direct AMPK activator , distinguishing it mechanistically from AMP-mimetic prodrugs such as AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which requires cellular uptake and phosphorylation to ZMP before mimicking AMP and activating AMPK with an EC50 of approximately 500 µM in isolated hepatocytes [1]. Direct activators bind to allosteric sites on AMPK subunits (such as the ADaM site between α and β subunits) and activate the kinase in an AMP-independent manner, avoiding the pleiotropic effects associated with AMP analogs that influence multiple AMP/ATP-regulated enzymes [2]. While no published studies have explicitly characterized the binding site or detailed activation mechanism of AMPK activator 9, vendor classification places it among direct small-molecule AMPK activators .

direct AMPK activation allosteric mechanism AMP-independent tool compound mechanism

AMPK Activator 9 Commercial Availability from Multiple ISO-Certified Vendors Enables Reproducible Sourcing

AMPK activator 9 (CAS 1858204-23-5) is commercially available from multiple established biochemical suppliers including TargetMol (Catalog No. T72690), MedChemExpress (Catalog No. HY-E70796), Ace Therapeutics (Catalog No. DIA-0243130), and InvivoChem [1][2]. The compound is offered in standard research quantities ranging from 25 mg to 250 mg with documented storage conditions (powder: -20°C for 3 years; in solvent: -80°C for 6 months to 1 year) . This multi-vendor availability with standardized CAS registry and consistent reported biological activity (EC50 = 1.1 µM) across independent supplier documentation provides procurement flexibility and supply chain redundancy not available for single-source or custom-synthesis-only tool compounds.

research tool compound commercial availability CAS 1858204-23-5 vendor comparison

AMPK Activator 9 (ZM-6): Evidence-Based Research Applications and Procurement Use Cases


α2β1γ1-Specific AMPK Signaling Studies in Skeletal Muscle and Cardiac Tissue Models

AMPK activator 9 is reported to target the α2β1γ1 AMPK isoform complex . The α2 catalytic subunit is predominantly expressed in skeletal muscle and cardiac tissue, where it regulates exercise-induced glucose uptake and fatty acid oxidation. Researchers investigating tissue-specific AMPK signaling in these contexts may select AMPK activator 9 as a tool compound based on its reported α2β1γ1 activation profile, particularly when seeking to avoid concurrent activation of α1-containing complexes prevalent in liver and other tissues. Note that direct comparative isoform selectivity data against other activators are not publicly available; this application scenario derives from the compound's vendor-reported target specificity.

Micromolar-Range Dose-Response Studies for AMPK Pathway Characterization

With a reported EC50 of 1.1 µM for AMPK α2β1γ1 activation , AMPK activator 9 operates in the micromolar potency range, in contrast to high-potency nanomolar activators such as MK-3903 (EC50 = 8 nM) and PF-06409577 (EC50 ~7 nM). This potency profile makes AMPK activator 9 suitable for dose-response experiments requiring micromolar concentration ranges, for studies where high-potency compounds may saturate target engagement at low concentrations, or for assays where comparator compounds with similar micromolar potency (e.g., ZLN024, EC50 = 0.95 µM for α2β1γ1) are employed. Investigators should verify compound purity and confirm EC50 in their specific assay systems.

AMP-Independent AMPK Activation Studies Requiring Direct Allosteric Mechanism

AMPK activator 9 is classified as a direct small-molecule AMPK activator [1], distinguishing it from indirect activators such as AICAR that require intracellular conversion to AMP-mimetic metabolites. This mechanistic distinction is relevant for studies designed to isolate AMPK-specific signaling from broader AMP/ATP-regulated metabolic pathways. Direct activators avoid confounding effects on other AMP-sensitive enzymes (e.g., fructose-1,6-bisphosphatase, glycogen phosphorylase) and enable more precise interrogation of AMPK-dependent biology. Researchers conducting mechanistic studies of AMPK signaling should note that specific binding site characterization for AMPK activator 9 has not been published; experimental validation is recommended.

Type 2 Diabetes and Metabolic Disorder Preclinical Research

AMPK activator 9 is explicitly positioned by multiple vendors for type 2 diabetes research applications [2][3]. AMPK activation in metabolic tissues promotes glucose uptake in skeletal muscle, enhances fatty acid oxidation, and suppresses hepatic gluconeogenesis—all therapeutically relevant mechanisms for diabetes intervention. Preclinical investigators studying AMPK-mediated metabolic regulation may employ AMPK activator 9 as a pharmacological tool to probe these pathways in cellular and tissue models. Researchers should note that peer-reviewed in vivo efficacy data for AMPK activator 9 specifically are not available in the public domain; experimental validation and independent characterization are essential prior to procurement for animal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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